n,n-Dimethyl-4-(prop-2-en-1-yl)aniline
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Overview
Description
n,n-Dimethyl-4-(prop-2-en-1-yl)aniline is a chemical compound with the molecular formula C11H15N . It is also known by other names such as 4-Allyl-N,N-dimethylaniline, N,N-dimethyl-4-prop-2-enylaniline, and 3-[(4-N,N-Dimethylamino)phenyl]-1-propene .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: CN©C1=CC=C(C=C1)CC=C . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.24 g/mol . It has a computed XLogP3 value of 3.5, which is a measure of its lipophilicity . The compound has 0 hydrogen bond donors and 1 hydrogen bond acceptor . It has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 161.120449483 g/mol . The topological polar surface area of the compound is 3.2 Ų . The compound has a complexity of 132 .
Scientific Research Applications
Fluorescent Thermometer Applications
N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, a compound similar to N,N-Dimethyl-4-(prop-2-en-1-yl)aniline, exhibits unique fluorescence intensification with rising temperature. This property makes it useful as a ratiometric fluorescent thermometer with a mega-Stokes shift and a positive temperature coefficient. This compound can detect temperature variations based on the temperature dependence of TICT fluorescence spectrum wavelengths (Cao et al., 2014).
Crystal Structure Analysis
Studies on similar compounds, like 3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveal insights into crystal structures and hydrogen bonding patterns. These insights are crucial for understanding molecular interactions and structural properties (Su et al., 2013).
Optical Properties for NLO Applications
Research on compounds like N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline highlights their potential in nonlinear optics (NLO). These materials demonstrate polar crystal formation and are transparent across a broad spectrum, making them suitable for NLO applications (Draguta et al., 2015).
Electroluminescence in Organic Devices
Compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline exhibit strong fluorescence and high glass-transition temperatures, making them excellent candidates for organic electroluminescent devices. They allow for multicolor light emission, including white, and function well as host materials for emissive dopants (Doi et al., 2003).
Chemical Synthesis Applications
N,N-Dimethyl derivatives of aniline, including compounds similar to this compound, are crucial in chemical synthesis. They serve as intermediates in reactions like the selective N-methylation of anilines using green chemistry approaches (Selva et al., 2008) and are involved in the palladium(II)-catalyzed amination of isoprene with aniline (Petrushkina et al., 2005).
Solvatochromic Studies
Solvatochromic studies of molecules containing dimethylaniline, linked by acetylene units, provide valuable insights into their spectral and photophysical properties. These studies are essential for understanding solvent effects on these compounds' properties (Bylińska et al., 2014).
Photophysical Properties Research
The photophysical properties of borylanilines, including compounds like 4-(dimesitylboryl)aniline, have been explored to understand their molecular conformations and intermolecular interactions. This research contributes to the knowledge of molecular electronics and photonics (Sudhakar et al., 2013).
Corrosion Inhibition
Derivatives of dimethyl-aniline, like N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline, have potential as corrosion inhibitors. DFT studies help understand their inhibition efficiencies and reactive sites, which is vital for materials science and engineering (Wang et al., 2006).
Conducting Polymers
This compound derivatives play a significant role in the synthesis of conducting polymers. For instance, N-(4-aminophenyl)aniline, a dimer of aniline, can be polymerized into polyaniline, a conducting polymer, under mild conditions (Dias et al., 2006).
Reactivity in Amino-Claisen Rearrangement
N,N-Dimethyl derivatives of aniline, like this compound, are key in studying the amino-Claisen rearrangement mechanism. This reaction is important in synthetic chemistry for the transformation of certain anilines into more complex structures (Abdrakhmanov et al., 2013).
Mechanism of Action
Mode of Action
Aromatic amines, in general, can interact with their targets through various mechanisms, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. They can also undergo various chemical reactions, such as alkylation and halogenation .
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 0978 g/mL at 25 °C (lit) . This suggests that it may have good solubility in biological fluids, which could potentially influence its bioavailability.
Action Environment
The action, efficacy, and stability of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline can be influenced by various environmental factors. For instance, the compound should be kept in a dark place and sealed in dry conditions at room temperature . This suggests that light, moisture, and temperature could potentially affect the stability and activity of the compound .
properties
IUPAC Name |
N,N-dimethyl-4-prop-2-enylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-5-10-6-8-11(9-7-10)12(2)3/h4,6-9H,1,5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIAJCPAXXKODU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286547 |
Source
|
Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51601-26-4 |
Source
|
Record name | NSC46438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Dimethyl-4-(prop-2-en-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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